Propanedioic acid, ion(2-)

Description

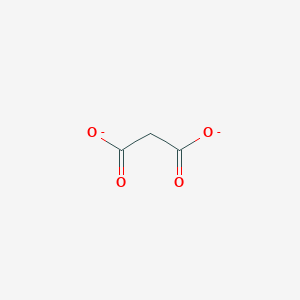

Structure

3D Structure

Properties

IUPAC Name |

propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166020 | |

| Record name | Malonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-80-9 | |

| Record name | Malonate(2-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2NU7R76L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Nomenclature in Chemical Sciences

The journey of propanedioic acid and its corresponding dianion, malonate, is intertwined with the development of organic chemistry. While the parent acid, malonic acid, has been known for over a century, the focus on its deprotonated form, the malonate dianion, has gained significant traction in more recent decades, particularly with the advent of advanced analytical and computational techniques.

In chemical nomenclature, "Propanedioic acid, ion(2-)" is the systematic name that precisely describes the molecule's structure: a three-carbon diacid that has lost two protons, resulting in a charge of negative two. ebi.ac.ukchemspider.comfda.gov However, it is more frequently referred to by its common name, malonate dianion , or simply malonate . ebi.ac.ukchemspider.comnih.gov The term "malonate" itself can be a source of ambiguity, as it may also refer to the monoanion or esters of malonic acid. nih.gov Therefore, the explicit "dianion" or the formula C₃H₂O₄²⁻ is often used in research to avoid confusion. fda.gov

The following table summarizes the various names and identifiers for Propanedioic acid, ion(2-):

| Identifier Type | Value |

| Systematic Name | Propanedioic acid, ion(2-) ebi.ac.ukchemspider.com |

| Common Name | Malonate dianion chemspider.comnih.gov |

| Other Synonyms | malonate(2-), propanedioate ebi.ac.ukchemicalbook.com |

| CAS Number | 156-80-9 chemspider.comchemicalbook.com |

| Molecular Formula | C₃H₂O₄²⁻ ebi.ac.ukfda.gov |

| InChIKey | OFOBLEOULBTSOW-UHFFFAOYSA-L ebi.ac.ukchem960.com |

Significance of the Malonate Dianion in Interdisciplinary Research

The significance of the malonate dianion extends far beyond its simple structure, playing a crucial role in fields ranging from biochemistry to materials science.

In the realm of biochemistry, the malonate dianion is well-known as a classical competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase, a key component of the citric acid cycle and the electron transport chain. nih.gov This inhibitory action has made it a valuable tool for studying mitochondrial respiration. nih.gov Furthermore, malonate occurs naturally in various biological systems, including legumes, where it is implicated in symbiotic nitrogen metabolism. nih.gov

In synthetic organic chemistry, the malonate dianion and its synthetic equivalents are cornerstone reagents. The malonic ester synthesis, a classic named reaction, utilizes the reactivity of the methylene (B1212753) group (the CH₂ group) alpha to the two carboxyl groups to form a wide variety of carboxylic acids. The acidity of these protons makes the malonate system an excellent nucleophile for various chemical transformations. psu.edu

More recently, the malonate dianion has emerged as a versatile building block in the field of coordination chemistry and materials science. rsc.org Its ability to act as a ligand, binding to metal ions through its two carboxylate groups, allows for the construction of one-, two-, and three-dimensional coordination polymers. rsc.org These materials can exhibit interesting magnetic and structural properties, making them promising candidates for applications in molecular magnetism and crystal engineering. rsc.orgresearchgate.net

Structural Features and Reactivity Principles of Propanedioic Acid, Ion 2

Competitive Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

Malonate is a classic example of a competitive inhibitor, specifically targeting the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the mitochondrial electron transport chain. atamankimya.comatamanchemicals.comatamankimya.com

Mechanistic Insights into SDH Inhibition by Propanedioic Acid, Ion(2-)

The inhibitory action of malonate on succinate dehydrogenase (SDH) is a direct consequence of its structural similarity to succinate, the enzyme's natural substrate. atamanchemicals.comwikipedia.org Malonate, a three-carbon dicarboxylic acid, mimics the four-carbon dicarboxylate structure of succinate, allowing it to bind to the enzyme's active site. wikipedia.orgmdpi.com However, malonate lacks the -CH2CH2- group necessary for the dehydrogenation reaction that SDH catalyzes. atamankimya.comwikipedia.org By occupying the active site, malonate physically blocks succinate from binding, thus competitively inhibiting the enzyme. atamankimya.comnih.gov This binding prevents the oxidation of succinate to fumarate (B1241708). mdpi.com

Table 1: Comparison of Succinate and Propanedioic Acid, Ion(2-) (Malonate)

| Feature | Succinate | Propanedioic Acid, Ion(2-) (Malonate) |

|---|---|---|

| Structure | -OOC-CH₂-CH₂-COO- | -OOC-CH₂-COO- |

| Role with SDH | Substrate | Competitive Inhibitor atamankimya.com |

| Interaction | Binds to the active site and is oxidized to fumarate. | Binds to the active site but cannot be oxidized. wikipedia.org |

| Effect on Enzyme | Converted to product, allowing the enzyme to catalyze further reactions. | Blocks the active site, preventing the substrate from binding. nih.gov |

Impact on Tricarboxylic Acid (TCA) Cycle Dynamics

The inhibition of SDH by malonate causes significant disruption to the Tricarboxylic Acid (TCA) cycle, a critical pathway for cellular energy production. nih.govnih.gov By halting the conversion of succinate to fumarate, malonate leads to the accumulation of succinate. frontiersin.org This buildup can, in turn, slow down the entire cycle. nih.govnih.gov The reduced formation of fumarate and subsequent TCA cycle intermediates impairs the cell's ability to generate reducing equivalents like NADH and FADH₂, which are essential for the production of ATP. nih.gov

Role in De Novo Lipogenesis and Fatty Acid Biosynthesis

In contrast to its inhibitory role, the coenzyme A derivative of malonate, malonyl-CoA, is a fundamental molecule for the synthesis of fatty acids. atamankimya.comwikipedia.org

Malonyl-CoA as a Central Intermediate in Cytosolic Pathways

In the cytosol, de novo lipogenesis—the synthesis of fatty acids from non-lipid precursors—relies on malonyl-CoA. lumenlearning.com This process begins with the conversion of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). researchgate.netyoutube.com Malonyl-CoA then serves as the donor of two-carbon units for the fatty acid synthase (FAS) multienzyme complex, which systematically elongates the growing fatty acid chain. researchgate.net With each cycle of elongation, a two-carbon unit from malonyl-CoA is added, leading to the eventual formation of fatty acids like palmitate. lumenlearning.com

Mitochondrial Fatty Acid Synthesis (mtFASII) Precursor Role

Mitochondria possess their own fatty acid synthesis pathway, known as mtFASII, which is distinct from the cytosolic system. plos.orgwikipedia.org This pathway is crucial for producing fatty acids required for mitochondrial functions, including the synthesis of lipoic acid, an essential cofactor for several mitochondrial enzymes. plos.orgwikipedia.org Malonate is a precursor for this pathway; it is converted to malonyl-CoA within the mitochondria by the enzyme acyl-CoA synthetase family member 3 (ACSF3). wikipedia.orgplos.org This mitochondrial pool of malonyl-CoA is then used by the mtFASII enzymes to build the necessary fatty acids. plos.orgnih.gov

Table 2: Key Enzymes and Their Functions

| Enzyme | Pathway | Role |

|---|---|---|

| Succinate Dehydrogenase (SDH) | TCA Cycle & Electron Transport Chain | Catalyzes the oxidation of succinate to fumarate. frontiersin.org |

| Acetyl-CoA Carboxylase (ACC) | De Novo Lipogenesis | Catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. researchgate.net |

| Fatty Acid Synthase (FAS) | De Novo Lipogenesis | A multi-enzyme protein that synthesizes fatty acids from malonyl-CoA. researchgate.net |

| Acyl-CoA Synthetase Family Member 3 (ACSF3) | Mitochondrial Fatty Acid Synthesis (mtFASII) | Converts malonate to malonyl-CoA within the mitochondria. wikipedia.org |

Quantitative Assessment of Malonate as a Research Biomarker for Lipogenesis

Malonate has emerged as a potential biomarker for de novo lipogenesis (fatty acid synthesis). A highly sensitive and specific method for the quantification of serum malonate has been developed, providing a valuable tool for researchers. nih.gov This method utilizes a stable isotope-dilution technique coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The process involves the derivatization of malonic acid (MA) from a small serum sample (50 µL) into di-(1-methyl-3-piperidinyl)malonate (DMP-MA). This derivative is then quantified using positive electrospray ionization LC-MS/MS. nih.gov The derivatization significantly enhances sensitivity, with a detection limit for DMP-MA of approximately 4.8 fmol, which is over 100 times more sensitive than detecting underivatized MA by negative electrospray ionization LC-MS/MS. nih.gov

The reliability of this quantitative method is demonstrated by its precision and accuracy. The relative standard deviations for sample preparation and measurement are 4.4% and 3.2%, respectively. nih.gov Recovery experiments, conducted by spiking normal human serum with known amounts of malonic acid, have shown a mean recovery of 96.0%. nih.gov These findings underscore the method's robustness for the reliable and reproducible quantification of malonate in human serum, supporting its use as a research biomarker in studies of lipogenesis. nih.gov

| Parameter | Value | Reference |

| Sample Volume | 50 µL of serum | nih.gov |

| Derivatization Agent | 1-methyl-3-piperidinemethanol | nih.gov |

| Analytical Technique | LC-MS/MS (Positive Electrospray Ionization) | nih.gov |

| Detection Limit | ~4.8 fmol | nih.gov |

| RSD (Sample Preparation) | 4.4% | nih.gov |

| RSD (Measurement) | 3.2% | nih.gov |

| Mean Recovery | 96.0% | nih.gov |

Enzymology of Malonate Metabolism

The metabolism of malonate is orchestrated by a series of specialized enzymes that facilitate its conversion and degradation.

Characterization of Malonate Decarboxylase (MDCase)

Malonate decarboxylase (MDCase) is a key enzyme in malonate assimilation, catalyzing the decarboxylation of malonate to acetate (B1210297) and carbon dioxide. oup.com Extensive research on MDCase from various bacteria, including Pseudomonas putida, has elucidated its complex structure and function. oup.comnih.gov

In P. putida, the genes encoding MDCase are organized in an operon designated mdcABCDEGHLM. oup.comnih.gov N-terminal protein sequencing has identified the protein products of mdcA, mdcC, mdcD, mdcE, and mdcH as the α, δ, β, γ, and ε subunits of the enzyme, respectively. nih.gov All known malonate decarboxylases utilize an acyl carrier protein (ACP) that has 2′-(5″-phosphoribosyl)-3′-dephospho-CoA as its prosthetic group. oup.com

The proposed mechanism for malonate decarboxylation in P. putida involves the following steps:

Active uptake of free malonate into the cell by the membrane proteins MdcL and MdcM. oup.com

Conversion of malonate to malonyl-S-ACP by the α subunit (MdcA), which replaces the acetyl group of acetyl-S-ACP. oup.com

Decarboxylation of the malonyl residue on the ACP to generate acetyl-S-ACP, a reaction catalyzed by the β and γ subunits (MdcD and MdcE). oup.com

| Organism | Gene Cluster | Subunits | Prosthetic Group |

| Pseudomonas putida | mdcABCDEGHLM | α, β, γ, δ, ε | 2′-(5″-phosphoribosyl)-3′-dephospho-CoA |

| Klebsiella pneumoniae | mdc | - | 2′-(5″-phosphoribosyl)-3′-dephospho-CoA |

| Malonomonas rubra | mad | - | 2′-(5″-phosphoribosyl)-3′-dephospho-CoA |

| Acinetobacter calcoaceticus | mdc | - | 2′-(5″-phosphoribosyl)-3′-dephospho-CoA |

Investigation of Malonyl-CoA Decarboxylase (MCD)

Malonyl-CoA decarboxylase (MCD) plays a critical role in cellular metabolism by catalyzing the conversion of malonyl-CoA to acetyl-CoA and CO₂. taylorandfrancis.com This enzyme is pivotal in regulating the cellular levels of malonyl-CoA, a key molecule in fatty acid metabolism. portlandpress.com In the liver, MCD's function is essential for controlling energy utilization by modulating malonyl-CoA concentrations in response to different nutritional or pathological conditions. portlandpress.com

Research has shown that MCD activity is significantly increased under conditions that favor hepatic fatty acid oxidation, such as in streptozotocin-induced diabetes and after a 48-hour fast. portlandpress.com This suggests a regulatory role for MCD in shifting metabolism towards fat utilization. Furthermore, the activity of MCD can be enhanced by alkaline phosphatase treatment, indicating that the enzyme's function is regulated by phosphorylation. portlandpress.com Studies have revealed that MCD is active when phosphorylated and inactive when dephosphorylated. taylorandfrancis.com

Acyl-CoA Synthetase Family Member 3 (ACSF3) Interactions

Acyl-CoA Synthetase Family Member 3 (ACSF3) is a mitochondrial enzyme with high specificity for malonate and methylmalonate. genecards.orgmcw.edu It catalyzes the conversion of malonate to malonyl-CoA, a crucial first step in mitochondrial fatty acid synthesis. genecards.orgresearchgate.net A primary role of ACSF3 is the detoxification of malonate, which is a known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. researchgate.netwikipedia.org

By converting malonate to malonyl-CoA, ACSF3 clears this inhibitory metabolite from the mitochondria. wikipedia.org The resulting malonyl-CoA can then be decarboxylated to acetyl-CoA by malonyl-CoA decarboxylase. researchgate.net Mutations in the ACSF3 gene are the cause of a metabolic disorder known as combined malonic and methylmalonic aciduria (CMAMMA), which is characterized by the accumulation of both malonic and methylmalonic acids. wikipedia.org

| Enzyme | Location | Substrate(s) | Product | Function | Associated Disease |

| ACSF3 | Mitochondria | Malonate, Methylmalonate | Malonyl-CoA, Methylmalonyl-CoA | Malonate detoxification, Mitochondrial fatty acid synthesis | Combined Malonic and Methylmalonic Aciduria (CMAMMA) |

Malonate Semialdehyde Decarboxylase (MSAD) Activity and Inactivation Mechanisms

Malonate semialdehyde decarboxylase (MSAD) is an enzyme that catalyzes the decarboxylation of malonate semialdehyde to acetaldehyde (B116499) and carbon dioxide. rug.nlnih.gov This enzyme is a member of the tautomerase superfamily but has no sequence homology with other known decarboxylases. rug.nlnih.gov Mechanistic studies have revealed that the reaction is not dependent on metal ions. nih.gov

Key active site residues, Pro-1 and Arg-75, have been identified as crucial for the enzyme's catalytic activity. rug.nlnih.gov The proposed mechanism involves the polarization of the carbonyl group of malonate semialdehyde by the cationic Pro-1 residue. acs.orgnih.gov In addition to its decarboxylase activity, MSAD also exhibits hydratase activity, converting 2-oxo-3-pentynoate to acetopyruvate. acs.orgnih.gov

MSAD can be irreversibly inactivated by 3-bromo- (B131339) and 3-chloropropiolate, which act as mechanism-based inhibitors. acs.orgnih.gov The inactivation process involves the covalent modification of the essential Pro-1 residue. acs.orgnih.gov The proposed mechanism for this inactivation begins with the hydration of the 3-halopropiolate by the enzyme's hydratase activity, followed by a rearrangement to form a reactive alkylating agent. acs.orgnih.gov

Malonate in Symbiotic Nitrogen Metabolism and Broader Biological Systems

Malonate is found in significant quantities in legumes, particularly within the root nodules that house nitrogen-fixing bacteria. nih.govkoreascience.kr Its role in symbiotic nitrogen metabolism has been a subject of investigation and some debate. nih.govasm.org

In the symbiotic relationship between Rhizobium leguminosarium bv. trifolii and clover, malonate metabolism appears to be essential for the proper development of bacteroids within the nodules. nih.govnih.gov An operon, designated mat, consisting of genes matA, matB, and matC, encodes enzymes for the uptake and conversion of malonate to acetyl-CoA via malonyl-CoA. nih.gov A mutation in the matB gene, which encodes malonyl-CoA synthetase, resulted in the formation of nodules that were largely empty of bacteroids, leading to significantly reduced clover growth. nih.gov This suggests that malonate metabolism is a critical requirement for the maturation of nitrogen-fixing nodules in this symbiotic relationship. nih.gov

However, the idea of malonate being a primary carbon source for bacteroid metabolism has been challenged. asm.org Malonate is a known competitive inhibitor of succinate dehydrogenase, a key enzyme in cellular respiration. asm.org It has been proposed that the ability of rhizobia to metabolize malonate may be a detoxification mechanism. asm.org While malonate is abundant in legumes, its direct role in fueling nitrogen fixation remains a complex area of research. asm.org

Elucidation of Malonate's Role in Plant-Microbe Interactions

The interaction between plants and rhizospheric microorganisms is a complex dialogue mediated by chemical signals, and malonate has emerged as a significant molecule in this exchange. nih.govnih.gov Research has illuminated its essentiality in symbiotic relationships, particularly the nitrogen-fixing symbiosis between legumes and Rhizobium bacteria. researchgate.netnih.gov

In the legume-rhizobia symbiosis, malonate metabolism is considered essential for the proper function of the symbiosis. nih.govkoreascience.kr Studies involving mutant Rhizobium leguminosarium bv. trifolii, where the gene for malonate metabolism was deleted, showed that the bacteria lost their primary symbiotic function with clover. nih.govkoreascience.kr This suggests that the breakdown of malonate is critical for the symbiotic nitrogen metabolism occurring within the root nodules of at least some legumes like clover. researchgate.netnih.govkoreascience.kr

Plants can release a variety of organic compounds from their roots to signal and recruit beneficial microbes. nih.gov Malonate, as a low-molecular-weight organic acid, can be a component of these root exudates. nih.gov For instance, the release of malonate and oxalate (B1200264) by the plant Juncus maritimus has been observed to act as complexing agents for trace metals in the soil, which can enhance their mobility and availability. nih.gov While microbial exudates often have a more profound effect, these plant-derived acids contribute to the chemical environment of the rhizosphere, influencing nutrient availability and microbe-plant interactions. nih.gov

Furthermore, derivatives of the malonate pathway are fundamental to the production of signaling molecules. Phenolic compounds, which are crucial for initiating legume-rhizobia and arbuscular mycorrhizal symbioses, can be synthesized via the malonate acetate pathway, particularly in fungi and bacteria. nih.gov

Table 1: Key Research Findings on Malonate in Plant-Microbe Interactions

| Research Area | Organism(s) Studied | Key Finding | Reference(s) |

| Symbiotic Nitrogen Fixation | Rhizobium leguminosarium bv. trifolii and Clover | Deletion of the malonate-metabolizing gene in Rhizobium resulted in a loss of symbiotic function. | researchgate.netnih.govkoreascience.kr |

| Root Exudates | Juncus maritimus | Malonate released by roots can act as a complexing agent for trace metals, affecting their mobility. | nih.gov |

| Signaling Molecules | Legumes, Fungi, Bacteria | The malonate acetate pathway is involved in synthesizing phenolic compounds that act as signals in symbioses. | nih.gov |

| Myo-inositol Catabolism | Rhizobium leguminosarum bv. viciae | Loci for myo-inositol catabolism in Rhizobium code for malonate semialdehyde dehydrogenase. | apsnet.org |

Occurrence and Metabolic Significance in Diverse Organisms

Malonate is a naturally occurring compound found in a variety of biological systems. nih.govkoreascience.kr It has been identified in plants, particularly legumes, and in animal tissues such as developing rat brains. researchgate.netvedantu.com Its presence has also been noted in invertebrates under specific conditions; for example, heat stress can cause an accumulation of malonate in mussels, and it has been detected in shrimp and oysters from industrially contaminated areas. researchgate.net

The most widely recognized metabolic role of malonate is as a classic competitive inhibitor of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. researchgate.netvedantu.com By binding to the active site of this enzyme, malonate blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle, thereby impeding cellular respiration and energy production. researchgate.netvedantu.com

Despite its inhibitory role, malonate also serves as a carbon and energy source for various bacteria, including species of Klebsiella, Acinetobacter, and Pseudomonas. researchgate.net These organisms possess a specific metabolic pathway to break down malonate. ontosight.ai The key activity in this process is the decarboxylation of malonate to produce acetate and carbon dioxide, a reaction catalyzed by the enzyme malonate decarboxylase. researchgate.netontosight.ai The resulting acetate can then be converted to acetyl-CoA and enter central metabolic pathways. ontosight.ai

In a broader metabolic context, a derivative of malonate, malonyl-CoA, is a critical building block in the biosynthesis of fatty acids and other compounds like mevalonate. researchgate.net This highlights the dual nature of malonate's metabolic significance: while the free acid can inhibit a central metabolic enzyme, its coenzyme A derivative is essential for anabolic processes. researchgate.net

Table 2: Occurrence and Metabolic Roles of Malonate

| Organism Group | Occurrence | Metabolic Significance | Reference(s) |

| Plants | Found in legumes. | Serves as a potential defense metabolite and is involved in symbiotic nitrogen metabolism. | researchgate.netnih.gov |

| Animals | Detected in developing rat brains, mussels, shrimp, and oysters. | Acts as a competitive inhibitor of succinate dehydrogenase; accumulation can indicate stress. | researchgate.netvedantu.com |

| Bacteria | Utilized by various species like Klebsiella pneumoniae and Pseudomonas putida. | Can be used as the sole carbon and energy source through catabolic pathways that convert it to acetate. | researchgate.netontosight.ai |

| General | Widespread as Malonyl-CoA. | Malonyl-CoA, a derivative, is a crucial precursor in fatty acid biosynthesis. | researchgate.net |

Table 3: Compound Names Mentioned

Ligand Properties and Coordination Modes of the Malonate Dianion

The malonate dianion's ability to coordinate with metal ions in multiple ways is a key factor in its utility for creating diverse supramolecular assemblies. nih.gov

The malonate dianion exhibits a range of coordination modes, including monodentate, bidentate, and bridging geometries. nih.gov In monodentate coordination, only one of the carboxylate groups binds to a metal center. Bidentate coordination involves both carboxylate groups binding to the same metal ion, forming a chelate ring. nih.gov The bridging mode is particularly significant in the formation of coordination polymers, where the malonate ligand links two or more different metal centers. nih.gov This bridging can occur in various fashions, such as the μ₂-κ²O,O':κO'' and μ₃-κ²O,O':κO'':κO''' modes, leading to the formation of two-dimensional (2D) and three-dimensional (3D) networks. nih.gov

Lanthanide(III) Malonate Coordination Polymers

Lanthanide(III) ions, with their high positive charge, large ionic radii, and preference for oxygen-donor ligands, are ideal partners for the malonate dianion in the construction of coordination polymers. nih.govfrontiersin.org The resulting lanthanide-malonate frameworks exhibit a wide array of structural diversity and interesting properties. frontiersin.orgrsc.org

The synthesis of lanthanide(III) malonate coordination polymers typically involves the reaction of a lanthanide(III) salt (e.g., nitrate (B79036) or chloride) with malonic acid in a suitable solvent system, often a water-ethanol mixture. nih.govfrontiersin.org The pH of the reaction mixture is a critical parameter that is carefully controlled, often through the addition of a base like sodium hydroxide (B78521), to ensure the deprotonation of malonic acid to the malonate dianion. nih.gov

Through careful control of reaction conditions such as stoichiometry and solvent, a variety of mononuclear and dinuclear complexes can be isolated. frontiersin.orgrsc.org For instance, the reaction of lanthanide(III) nitrates with malonic acid has yielded mononuclear complexes with the general formula {[Ln(C₃H₂O₄)(H₂O)₄]·NO₃}n. nih.govnih.gov In contrast, a dinuclear europium(III) complex, {[Eu₂(C₃H₂O₄)₂(C₃H₃O₄)₂(H₂O)₆]·4H₂O}n, has also been synthesized and characterized. nih.govnih.gov Some synthetic approaches have also explored the use of Lewis bases to create monomeric complexes from dimeric precursors. rsc.org

Table 1: Examples of Synthesized Lanthanide(III) Malonate Complexes

| Complex Formula | Metal Ion (Ln³⁺) | Nuclearity | Reference |

|---|---|---|---|

| {[Gd(C₃H₂O₄)(H₂O)₄]·NO₃}n | Gadolinium (Gd) | Mononuclear | nih.govnih.gov |

| {[Tb(C₃H₂O₄)(H₂O)₄]·NO₃}n | Terbium (Tb) | Mononuclear | nih.govnih.gov |

| {[Ho(C₃H₂O₄)(H₂O)₄]·NO₃}n | Holmium (Ho) | Mononuclear | nih.govnih.gov |

| [Er(C₃H₂O₄)(C₃H₃O₄)(H₂O)₂]n | Erbium (Er) | Mononuclear | nih.govfrontiersin.org |

| {[Eu₂(C₃H₂O₄)₂(C₃H₃O₄)₂(H₂O)₆]·4H₂O}n | Europium (Eu) | Dinuclear | nih.govnih.gov |

| [Ln₂(mal)₃(H₂O)₅]·2H₂O | Ho, Tb, Dy, Er, Yb | Dinuclear | rsc.orgcsic.es |

Crystallographic studies have revealed that in many of these complexes, the lanthanide ions are eight- or nine-coordinate, often adopting geometries such as a distorted square antiprism or a monocapped square antiprism. nih.govnih.gov For example, in the isostructural series {[Ln(C₃H₂O₄)(H₂O)₄]·NO₃}n (Ln = Gd, Tb, Ho), the lanthanide ion is eight-coordinate, bonded to four carboxylate oxygen atoms and four water molecules. nih.govnih.gov The malonate ligand in these structures acts as a bridging ligand, linking the LnO₈ polyhedra into infinite layers. nih.gov In the dinuclear europium complex, the two Eu³⁺ ions are bridged by the carboxylate groups of the hydrogen malonate ligands, and each europium ion is nine-coordinate. nih.govnih.gov The resulting structures can range from one-dimensional chains to more complex two- or three-dimensional networks. rsc.orgresearchgate.net

Infrared (IR) spectroscopy is a key technique used to confirm the coordination of the malonate ligand to the lanthanide ion. nih.gov The IR spectra of the complexes show characteristic bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate groups. The positions of these bands, compared to those of the free malonate ion, provide evidence of coordination. nih.gov Specifically, the difference between the asymmetric and symmetric stretching frequencies (Δν) can give an indication of the coordination mode of the carboxylate group. The presence of bands corresponding to coordinated water molecules is also observable in the IR spectra. nih.gov

Luminescence spectroscopy is another powerful tool for studying lanthanide-malonate complexes, particularly for ions like europium (Eu³⁺) and terbium (Tb³⁺) that exhibit characteristic emission spectra. nih.gov The interaction with the malonate ligand can influence the intensity and splitting of the emission bands, providing insights into the local coordination environment of the lanthanide ion. unica.it For instance, the photoluminescence spectra of various synthesized lanthanide-malonate complexes display characteristic emissions in the visible region. nih.gov

Transition Metal Malonate Complexes

Malonate readily forms complexes with transition metals, leading to a rich structural chemistry. These complexes are of interest for their magnetic properties, catalytic potential, and role as building blocks in coordination polymers.

Copper(II) malonate complexes display remarkable structural diversity, influenced by factors such as the stoichiometry, the presence of other ligands, and the nature of the counter-ion. rsc.orgtubitak.gov.tr The synthesis typically involves the reaction of a copper(II) salt with a source of malonate, such as malonic acid or its salts, in an aqueous or methanolic medium. rsc.orgresearchgate.net

The structural motifs of these complexes range from simple mononuclear units to extended polymeric networks. For instance, a series of compounds with the general formula {[A(H₂O)n]₂[Cu(mal)₂(H₂O)m]} (where A is an alkali metal cation) demonstrates how the size of the counter-ion directs the resulting architecture. rsc.org The fundamental building block is the bis(malonato)cuprate(II) anion, but its linkage through carboxylate bridges varies significantly. rsc.org

The coordination environment around the copper(II) ion is often a distorted square-pyramidal or octahedral geometry. researchgate.netacs.orgnih.gov In mixed-ligand systems, such as those incorporating polypyridyl ligands, the malonate and the other ligand typically occupy the equatorial positions, with solvent molecules or other anions in the axial positions. acs.orgnih.gov The structural outcome can also be influenced by the specific derivative of the malonate ligand used, such as malonyl dihydrazide, which can lead to mononuclear complexes with a 1:2 metal-to-ligand ratio. researchgate.net

| Alkali Cation (A) | Compound Formula | Anionic Network Topology | Cationic Motif |

|---|---|---|---|

| Li | {[Li(H₂O)]₂[Cu(mal)₂(H₂O)₂]} | Monomers | Dimers |

| Na | {[Na(H₂O)]₂[Cu(mal)₂]} | Layers | Single Helical Chains |

| K | {[K(H₂O)]₂[Cu(mal)₂]} | Layers | Single Helical Chains |

| Rb | {[Rb(H₂O)]₂[Cu(mal)₂]} | Chains | Double Helical Chains |

| Cs | {[Cs(H₂O)₂]₂[Cu(mal)₂]} | Monomers | Layers |

This table summarizes the structural variations in copper(II) malonate complexes as a function of the alkali metal cation present, demonstrating the role of the counter-ion in directing the supramolecular assembly.

The malonate ion exhibits specific adsorption behaviors on various metal oxide surfaces, a process relevant to fields ranging from environmental science to materials chemistry and catalysis.

On γ-alumina (γ-Al₂O₃) , a widely used catalyst support, malonic acid specifically adsorbs and modifies the surface chemistry. researchgate.net Spectroscopic evidence indicates the formation of an inner-sphere complex, where there is a direct chemical bond between the malonate and the surface aluminum atoms. researchgate.netacs.org The adsorption involves the two carboxylic groups of the malonate, leading to structures described as side-on ester linkages and bridging bidentate modes. researchgate.net This interaction consumes three to four surface hydroxyl groups per adsorbed malonate molecule. researchgate.net A surface complexation model suggests that the entire (100) facet of γ-Al₂O₃ is involved in this adsorption, while on the (110) facet, only specific hydroxyl sites (μ₁-AlVI-OH and μ₁-AlIV-OH) participate. researchgate.net

On hydroxyapatite (HAp) , the mineral component of bones and teeth, the adsorption of malonate is a complex, multi-stage process. researchgate.net Kinetic studies using radiolabeled malonic acid show an initial rapid adsorption, followed by slower stages, and in some cases, a final rapid increase in uptake that suggests the precipitation of a new malonate-containing phase on the HAp surface. researchgate.net The adsorption of carboxyl-containing molecules like malonate onto HAp is influenced by the charge of the surface, which is pH-dependent. researchgate.netrsc.org The interaction can involve the exchange of surface hydroxyl groups with the malonate anions. d-nb.info While side-chain carboxyl groups show affinity for HAp, this affinity is generally less than that of phosphate (B84403) groups. nih.gov

| Surface | Adsorption Mechanism | Key Findings | References |

|---|---|---|---|

| γ-Alumina (γ-Al₂O₃) | Inner-sphere complexation | Forms side-on ester and bridging bidentate linkages; consumes 3-4 surface -OH groups per malonate molecule. | researchgate.net |

| Hydroxyapatite (HAp) | Multi-stage adsorption process | Kinetics proceed in three stages; may lead to precipitation of a new phase on the surface. | researchgate.net |

This table compares the key features of malonate adsorption on the surfaces of γ-alumina and hydroxyapatite.

The interaction of malonate with aluminum hydroxide surfaces, such as gibbsite (α-Al(OH)₃), is a key example of its interfacial chemistry. diva-portal.org The nature of the adsorbed species is highly dependent on pH and surface coverage. diva-portal.orgresearchgate.net

Studies combining spectroscopic methods and adsorption measurements have shown that malonate can form both inner-sphere and outer-sphere complexes at the gibbsite-water interface. diva-portal.org

Outer-sphere complexes , held mainly by electrostatic forces, are believed to adsorb to the first layer of surface hydroxyl groups and water molecules, similar to other dicarboxylates. diva-portal.org

Inner-sphere complexes , involving direct covalent bonding, are also formed, particularly at the particle edges. diva-portal.org These are likely mononuclear chelates where both carboxylate groups of the malonate ligand bind to a single surface aluminum atom. diva-portal.org

The formation of these inner-sphere complexes is more significant for malonate compared to other dicarboxylates like maleate (B1232345) or fumarate. diva-portal.org This stronger interaction can lead to the dissolution of the gibbsite surface at higher malonate concentrations. diva-portal.org The charging behavior of aluminum hydroxide surfaces is complex, with different crystal planes exhibiting different reactivity. acs.orgusda.gov The edge faces contain singly coordinated hydroxyl groups that are more reactive than the doubly coordinated groups on the basal planes, making them preferred sites for inner-sphere complexation with ligands like malonate. diva-portal.orgacs.orgusda.gov

Role in Macromolecular Crystallization and Self-Assembly

Beyond its coordination with metal ions, the malonate anion plays a significant role in directing the organization of larger molecular systems, from promoting the crystallization of proteins to stabilizing intricate supramolecular structures.

Sodium malonate has been identified as an exceptionally effective precipitating agent for the crystallization of macromolecules like proteins and viruses. nih.gov In a comparative study screening various salts, sodium malonate was successful in crystallizing 19 out of 23 different macromolecules, making it nearly twice as effective as the next best salts, which included ammonium (B1175870) sulfate (B86663) and sodium acetate. nih.gov

The effectiveness of malonate is attributed to several factors. As a kosmotropic salt, it helps to stabilize the protein's structure. nih.gov Its high charge density, with two carboxylate groups at neutral pH, is also a key feature. nih.gov Malonate has been shown to be effective at much lower concentrations than many other salts. nih.gov

Furthermore, the addition of sodium malonate can alter the morphology of protein precipitates, leading to more ordered structures. nih.govresearchgate.netresearchgate.net For instance, in the precipitation of immunoglobulins, adding sodium malonate increased the β-sheet content of the protein, leading to precipitates with greater packing density and improved filterability. nih.govresearchgate.net This alteration of precipitation kinetics and precipitate structure provides a valuable tool for enhancing the performance of protein purification processes. nih.govresearchgate.net

| Salt | Number of Macromolecules Crystallized (out of 23) |

|---|---|

| Sodium Malonate | 19 |

| Ammonium Sulfate | 11 |

| Sodium Acetate | 11 |

| Sodium Tartrate | 11 |

| Sodium Formate | 11 |

This table highlights the superior performance of sodium malonate compared to other common precipitating salts in a broad screening for protein and virus crystallization.

The malonate anion is a key component in the self-assembly of complex supramolecular architectures, where molecules are organized through non-covalent interactions. researchgate.net These interactions include hydrogen bonds, π-π stacking, and anion-π interactions. researchgate.netacs.org

The role of anions in directing these structures is crucial. In a series of cobalt(II)-malonate complexes, the choice of a non-coordinating counter-anion (such as nitrate, perchlorate, or hexafluorophosphate) was found to induce the formation of different extended supramolecular networks. acs.org The malonate ligand participates in the core complex, while the counter-anions mediate the assembly of these complexes into larger structures through various weak interactions. researchgate.netacs.org

The ability of malonate to be stabilized by anion-π interactions has been demonstrated experimentally. unige.ch When a malonate unit is covalently attached to a π-acidic surface (a molecule with an electron-deficient aromatic system), its acidity increases significantly. unige.ch This indicates that the resulting enolate anion is stabilized by the favorable interaction with the π-acidic surface. unige.ch This stabilization of a reactive intermediate by anion-π interactions highlights a fundamental mechanism by which malonate can participate in and promote chemical reactions and stabilize specific molecular arrangements. unige.ch

Organic Synthesis and Catalytic Applications

Malonic Ester Synthesis and Derivatives in Organic Transformations

Malonic esters, such as diethyl malonate and dimethyl malonate, are workhorse reagents in synthetic organic chemistry. Their unique structure allows them to participate in a wide array of reactions, leading to a diverse range of valuable compounds.

Utility as a –CH₂COOH Synthon

One of the most fundamental applications of malonic esters is their function as a synthetic equivalent, or "synthon," for the –CH₂COOH group. atamankimya.comatamankimya.comatamanchemicals.comatamanchemicals.com The malonic ester synthesis allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms.

The process begins with the deprotonation of the malonic ester by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. atamankimya.com This enolate then readily reacts with an alkyl halide in an SN2 reaction to form a substituted malonic ester. atamankimya.com Subsequent hydrolysis of the two ester groups with acid or base, followed by heating, leads to decarboxylation. This final step is facile because it proceeds through a cyclic β-keto acid intermediate, ultimately yielding a carboxylic acid where the alkyl group from the original halide is attached to a –CH₂COOH fragment. atamankimya.com This powerful sequence provides a reliable method for elongating carbon chains and introducing the acetic acid moiety.

Condensation Reactions: Knoevenagel, Meldrum's Acid Formation, Barbituric Acid Synthesis

The activated methylene (B1212753) group of malonate derivatives makes them ideal partners in condensation reactions with carbonyl compounds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as a malonic ester, in the presence of a weak base catalyst like an amine. d-nb.infopurechemistry.orgacademie-sciences.fr The reaction yields an α,β-unsaturated dicarbonyl compound. purechemistry.orgacademie-sciences.fr The versatility of the Knoevenagel condensation makes it a key step in the synthesis of various natural products, polymers, and pharmaceuticals, including the anti-inflammatory drug indomethacin (B1671933) and the antimalarial quinine. purechemistry.org The reaction can be performed under mild conditions and is known for its high efficiency and selectivity. d-nb.info

Meldrum's Acid Formation: Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cyclic derivative of malonic acid. wikipedia.orgunicamp.br It is synthesized through the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. wikipedia.orgunicamp.brgoogle.com The structure was initially misidentified by Andrew Meldrum in 1908, but was later corrected to its current bislactone form. unicamp.br Meldrum's acid is notable for its high acidity and serves as a versatile intermediate in organic synthesis. atamanchemicals.comclockss.org

Barbituric Acid Synthesis: Barbituric acid, the parent compound of barbiturate (B1230296) drugs, is synthesized via the condensation of a malonic ester (typically diethyl malonate) with urea. atamanchemicals.comchemicalbook.comvizagchemical.com The reaction is typically carried out in the presence of a strong base like sodium ethoxide, which facilitates the cyclization to form the pyrimidine (B1678525) heterocyclic skeleton. vizagchemical.comcutm.ac.in This classic condensation reaction remains a fundamental method for producing this important class of compounds. orgsyn.org

Preparation of α,β-Unsaturated Carboxylic Acids via Decarboxylation

A significant extension of the Knoevenagel condensation, often referred to as the Doebner modification, allows for the synthesis of α,β-unsaturated carboxylic acids. youtube.comwikipedia.org In this variation, malonic acid itself is condensed with an aldehyde or ketone. wikipedia.org The reaction is typically carried out in pyridine, which acts as both the solvent and the catalyst. The initial condensation product undergoes a subsequent decarboxylation upon heating, directly yielding the α,β-unsaturated carboxylic acid. youtube.comwikipedia.org This one-pot procedure is a highly effective method for producing compounds like cinnamic acid and its derivatives. wikipedia.org

Asymmetric Catalysis with Malonate Derivatives

The development of asymmetric catalysis has opened new frontiers for malonate chemistry, enabling the synthesis of chiral molecules with high enantiomeric purity. These chiral building blocks are of paramount importance in the pharmaceutical and fine chemical industries.

Enantioselective α-Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) provides a powerful method for conducting reactions between reagents in immiscible phases. In the context of malonates, chiral phase-transfer catalysts are used to achieve enantioselective α-alkylation. This technique allows for the construction of stereogenic centers, including challenging quaternary carbons.

Research has demonstrated that chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, can effectively catalyze the alkylation of malonate esters. For instance, the use of catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide has enabled the asymmetric α-alkylation of various malonate derivatives, achieving high chemical yields (up to 99%) and excellent enantioselectivities (up to 97% ee). rsc.orgnih.gov These methods are crucial for synthesizing chiral α,α-dialkylmalonates, which are versatile intermediates that can be converted into other valuable chiral compounds. rsc.orgresearchgate.net

Table 1: Enantioselective Phase-Transfer Catalytic α-Alkylation of Malonates

| Malonate Substrate | Catalyst | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Diphenylmethyl tert-butyl α-alkylmalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Various alkyl halides | up to 99 | up to 97 |

| 2-Methylbenzyl tert-butyl α-methylmalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Various alkyl halides | up to 99 | up to 91 |

| Diphenylmethyl tert-butyl α-halomalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Various alkyl halides | up to 99 | up to 93 |

Asymmetric Michael Addition Reactions of Malonates

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Malonates are excellent nucleophiles for this transformation. The development of chiral catalysts allows this reaction to be performed asymmetrically, yielding products with high enantiomeric excess.

A variety of catalytic systems have been successfully employed for this purpose:

Organocatalysts: Chiral amines and their salts have proven effective. For example, L-proline rubidium salt has been shown to catalyze the addition of malonate anions to enones and enals. acs.org Similarly, chiral primary-secondary diamines based on bispidine have been used to catalyze the Michael addition of ketones to alkylidene malonates, achieving high yields and enantioselectivities (up to 97% ee). rsc.org

Chiral Metal Complexes: A novel strontium-based catalyst has been developed that promotes the asymmetric Michael addition of malonates to enones at room temperature, affording adducts in high yields and with excellent enantioselectivities (up to 99% ee). organic-chemistry.org

Phase-Transfer Catalysts: Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, are also highly effective for the enantioselective Michael addition of diethyl malonate to chalcones, providing the desired adducts in very good yields and high enantiomeric excesses. thieme-connect.com

Table 2: Catalysts for Asymmetric Michael Addition of Malonates

| Catalyst Type | Example Catalyst | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Organocatalyst | L-Proline Rubidium Salt | Enones, Enals | - | High |

| Organocatalyst | Bispidine-based diamine | Alkylidene malonates | up to 99 | up to 97 |

| Metal Complex | Chiral Strontium Catalyst | Enones | High | up to 99 |

| Phase-Transfer Catalyst | Cinchona-derived ammonium salts | Chalcones | Good | up to 99 |

Malonate-Based Polymers and Materials Synthesis

The unique chemical structure of the malonate group, with its two ester functionalities and an acidic methylene proton, makes it an attractive building block for the synthesis of functional polymers and materials. These materials can exhibit interesting properties, such as biodegradability and metal-chelating capabilities.

In the quest for more sustainable and environmentally friendly polymers, enzymatic catalysis has emerged as a powerful tool. nih.govrsc.org Lipases, in particular, have been successfully employed for the polycondensation of malonate diesters with diols to produce linear polyesters. nih.govrsc.orgwhiterose.ac.uk For example, immobilized Candida antarctica lipase (B570770) B has been used to catalyze the synthesis of polyesters from dimethyl malonate and various aliphatic diols (e.g., C4, C6, C8) under solventless conditions at mild temperatures (below 90°C). nih.govrsc.orgwhiterose.ac.uk This enzymatic approach offers a significant advantage over traditional metal-catalyzed methods, which often require high temperatures and can be unsuccessful in producing high molecular weight malonate polyesters. nih.govrsc.org The resulting aliphatic polyesters are also known to be susceptible to degradation by hydrolytic enzymes, which opens up possibilities for closed-loop recycling. whiterose.ac.uk

The synthesis of high molecular weight polyesters from malonate esters using conventional metal catalysts, such as antimony oxide and titanium butoxide, has proven to be challenging. nih.govwhiterose.ac.ukrsc.orgresearchgate.net The primary reason for this difficulty lies in the ability of the β-diketone functionality of the malonate to act as a chelating agent for the metal catalyst ions. nih.govrsc.org This chelation can deactivate the catalyst, thereby hindering its ability to promote the necessary transesterification reactions for polymer chain growth. nih.govrsc.org As a result, metal-catalyzed polycondensations of dimethyl malonate with aliphatic polyols have typically yielded only low molecular weight oligomers with a low degree of polymerization (DP). nih.govrsc.orgresearchgate.net For instance, attempts to synthesize malonate polyesters with these catalysts resulted in number-average molecular weights (Mn) between 1000 and 2600 Da, corresponding to DPs of only 6 to 16. nih.govrsc.org Even a P₂O₅-catalyzed synthesis of poly(1,3-propyl malonate) resulted in a maximum DP of approximately 5. nih.govrsc.org The limitations of metal catalysis for this specific application have spurred the exploration of alternative strategies, most notably the successful enzymatic approach described previously. nih.govrsc.org

The inherent ability of the malonate group to chelate metal ions can be harnessed for the design of functional materials for metal extraction and remediation. nih.govrsc.orgwhiterose.ac.uk Polyesters synthesized from malonate esters and diols have been investigated for their potential as metal chelators. nih.govrsc.orgwhiterose.ac.uk These polymers can be dissolved in an organic solvent and used in a biphasic system to extract metal ions from an aqueous phase. whiterose.ac.uk The diketone chelating sites along the polymer backbone bind to the metal ions, facilitating their transfer from the aqueous to the organic phase. whiterose.ac.uk

For example, a series of malonate-based polyesters were synthesized and tested for their ability to chelate copper, a common pollutant in industrial wastewater. nih.govwhiterose.ac.uk One particular polymer, ODO MAL, demonstrated a superior copper extraction efficiency of 23%, which is comparable to the performance of commercially available chelating agents. nih.govwhiterose.ac.uk This highlights the potential of these bio-based and potentially biodegradable polymers in hydrometallurgy and environmental remediation applications. nih.govwhiterose.ac.uk

Furthermore, the design of coordination polymers incorporating malonate ligands and metal centers has been explored. rsc.org By systematically varying the malonate derivative and other linking ligands, a variety of novel complexes with different network topologies can be synthesized. rsc.org For instance, several copper(II) malonate complexes with N,N'-containing linkers have been synthesized and characterized, some of which exhibit a square lattice topology. rsc.org These materials can also display interesting properties, such as photosensitivity and magnetic interactions, depending on their specific composition and structure. rsc.org

Advanced Analytical and Spectroscopic Characterization

Chromatographic Methodologies for Malonate Quantification

Chromatography is a cornerstone for the separation and analysis of malonate from complex biological matrices. Various techniques have been developed, each offering distinct advantages in terms of sensitivity, specificity, and applicability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly specific method for the quantification of serum malonate. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for biomolecules like malonate. metwarebio.comenovatia.com

In the context of malonate analysis, LC-MS/MS is often performed in the negative electrospray ionization mode for the underivatized molecule. nih.gov The malonate ion ([M-H]⁻) is typically observed at a mass-to-charge ratio (m/z) of 103. nih.gov For enhanced sensitivity, positive electrospray ionization can be utilized, particularly after derivatization. nih.gov The general LC-MS/MS conditions involve parameters such as spray voltage, vaporizer temperature, sheath gas pressure, and collision energy, which are optimized to achieve the best signal-to-noise ratio for the target analyte. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Malonate Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Negative or Positive Electrospray Ionization (ESI) |

| Spray Voltage | 1000 V (Positive Mode Example) |

| Vaporizer Temperature | 350°C |

| Sheath Gas (Nitrogen) Pressure | 50 psi |

| Ion Transfer Capillary Temperature | 350°C |

| Collision Gas (Argon) Pressure | 1.5 mTorr |

| Collision Energy | 15 V |

Note: These parameters are illustrative and require optimization for specific instruments and applications.

Stable Isotope-Dilution Techniques

Stable isotope-dilution (SID) is a gold-standard method for quantitative analysis in mass spectrometry, offering high precision and accuracy. mdpi.comnih.govscispace.com This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. nih.gov For malonate quantification, [¹³C₃]-labeled malonate is a commonly used internal standard. nih.gov

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects, which can significantly impact the accuracy of the results. nih.gov The analyte and the internal standard co-elute chromatographically but are distinguished by their different masses in the mass spectrometer. nih.gov This allows for ratiometric quantification, leading to highly reliable and reproducible results. nih.govnih.gov

Derivatization Strategies for Enhanced Sensitivity (e.g., Di-(1-methyl-3-piperidinyl)malonate)

To overcome the challenges of low concentrations and poor ionization efficiency of malonate in biological samples, derivatization strategies are often employed. nih.gov Derivatization involves chemically modifying the analyte to improve its chromatographic and mass spectrometric properties. mdpi.com A notable example is the derivatization of malonate into di-(1-methyl-3-piperidinyl)malonate (DMP-MA). nih.govnih.gov

This derivatization introduces tertiary amine moieties into the malonate structure, which significantly enhances protonation and allows for highly sensitive detection in the positive electrospray ionization mode. nih.gov The reaction to form DMP-MA can be carried out using reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) and 3-hydroxy-1-methylpiperidine. nih.gov This strategy has been shown to increase the detection sensitivity by more than 100 times compared to the analysis of underivatized malonate in negative ESI mode. nih.govnih.gov The derivatized malonate, DMP-MA, exhibits a protonated molecule ([M+H]⁺) at an m/z of 299. nih.gov

Table 2: Comparison of Underivatized and Derivatized Malonate Analysis

| Feature | Underivatized Malonate | Di-(1-methyl-3-piperidinyl)malonate (DMP-MA) |

|---|---|---|

| Ionization Mode | Negative ESI | Positive ESI |

| Detected Ion | [M-H]⁻ | [M+H]⁺ |

| m/z of Precursor Ion | 103 | 299 |

| m/z of Product Ion | 59 | 98 |

| Relative Sensitivity | Lower | >100x Higher |

Ion Exclusion and Ion Exchange Chromatography for Organic Acid Analysis

Ion exclusion chromatography (IEC) is a technique particularly well-suited for the separation of organic acids. oup.comshimadzu.comdiduco.com The separation mechanism is based on the Donnan exclusion principle, where highly ionized species are repelled by the charged stationary phase and elute earlier, while neutral or partially ionized molecules can penetrate the stationary phase pores and are retained longer. oup.comdiduco.com This method is effective for separating short-chain aliphatic acids like malonate. diduco.com

Ion exchange chromatography (IEX) separates molecules based on their net charge. purolite.comtechnologynetworks.com In anion exchange chromatography, a positively charged stationary phase is used to retain negatively charged analytes like the malonate ion. technologynetworks.com Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. bio-rad.com Both IEC and IEX are valuable techniques for the analysis of malonate in various samples, including environmental and biological matrices. oup.comresearchgate.net

Reversed-Phase Chromatography with UV Detection

Reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is another common method for the analysis of organic acids. nih.govnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. nih.gov For polar compounds like malonic acid, which are poorly retained on traditional reversed-phase columns, mixed-mode columns that incorporate both reversed-phase and anion-exchange properties can be utilized for improved separation without the need for ion-pairing reagents. helixchrom.com

UV detection is a straightforward and robust detection method. turkjps.org By lowering the pH of the mobile phase, organic acids like malonate become protonated, increasing their retention on the reversed-phase column. nih.gov Detection is typically performed at a low wavelength, such as 210 nm, where many organic acids exhibit absorbance. nih.gov

Spectroscopic Investigations of Malonate and its Derivatives

Spectroscopic techniques provide valuable information about the structure and bonding of malonate and its derivatives. Infrared (IR) and Raman spectroscopy are powerful tools for studying the vibrational properties of these molecules.

The infrared spectra of malonate esters often exhibit two distinct carbonyl stretching bands. cdnsciencepub.com This splitting of the carbonyl frequency is a subject of interest and has been attributed to vibrational coupling between the two ester carbonyl groups rather than enolization or association. cdnsciencepub.com

In studies of metal-malonate complexes, such as manganese malonate, Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are used to identify the vibrational modes of the malonate ligand and to understand its coordination to the metal ion. ias.ac.in X-ray diffraction (XRD) is also employed to determine the crystalline structure of these complexes. ias.ac.in Hirshfeld surface analysis can be used to investigate the intermolecular interactions within the crystal structure of malonate salts, such as anilinium malonate. researchgate.net The mass spectra of malonate derivatives often show characteristic fragmentation patterns, with a notable cleavage leading to the loss of the malonate moiety. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for analyzing the molecular vibrations of the malonate ion. These techniques probe the stretching and bending modes of the ion's chemical bonds, providing a characteristic fingerprint that aids in its identification and structural analysis. The key vibrational modes for the malonate ion are associated with the carboxylate (OCO) groups and the central methylene (B1212753) (CH₂) group.

The symmetric and asymmetric stretching vibrations of the carboxylate groups are particularly informative. The positions of these bands can indicate the nature of the coordination between the malonate ion and a metal cation. For instance, in metal-malonate complexes, the separation between the asymmetric (νₐₛ(OCO)) and symmetric (νₛ(OCO)) stretching frequencies can provide insights into the coordination mode (e.g., monodentate, bidentate chelating, or bridging).

In the vibrational spectra of malonate compounds, such as manganese malonate and europium(III) malonate complexes, specific assignments for the vibrational modes have been determined. rsc.orgresearchgate.net The CH₂ group exhibits characteristic wagging, twisting, rocking, and scissoring vibrations. The spectra are often complicated by the presence of water molecules in hydrated salts, which introduce their own vibrational modes, including stretching, bending, and librational modes. researchgate.net

A representative summary of the key vibrational modes for the malonate ion observed in metal complexes is presented below. The exact frequencies can vary depending on the specific cation and the crystal structure.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| νₐₛ(OCO) | 1560 - 1620 | Asymmetric stretching of the carboxylate group |

| νₛ(OCO) | 1350 - 1450 | Symmetric stretching of the carboxylate group |

| δ(CH₂) | 1420 - 1480 | CH₂ scissoring (bending) |

| ρw(CH₂) | ~1250 | CH₂ wagging |

| ρt(CH₂) | ~1200 | CH₂ twisting |

| ρr(CH₂) | ~920 | CH₂ rocking |

| δ(OCO) | 650 - 850 | OCO bending (deformation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of molecules in solution. For the propanedioate ion, both ¹H and ¹³C NMR provide valuable information about its chemical environment.

In ¹H NMR spectroscopy, the protons of the central methylene (CH₂) group of the malonate ion typically appear as a singlet. The chemical shift of this peak is influenced by the solvent and the nature of the counter-ion. For instance, in the ¹H NMR spectrum of ammonium (B1175870) 2-aminomalonate in D₂O, the C-H proton appears as a singlet at 4.18 ppm. nih.gov In disodium (B8443419) malonate, the methylene protons also give rise to a characteristic signal. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The malonate ion shows two distinct carbon signals: one for the central methylene carbon and another for the equivalent carboxylate carbons. In the case of ammonium 2-aminomalonate in D₂O, the C2 carbon (the α-carbon) is observed at 59.1 ppm, while the carboxyl carbon appears at 170.1 ppm. nih.gov The chemical shifts can be influenced by coordination to a metal ion, which affects the electron density around the carbon nuclei. nih.gov

The following table summarizes typical NMR chemical shifts for the malonate ion in a salt form, measured in D₂O.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|---|

| ¹H | -CH₂- | ~3.1 - 4.2 | Disodium malonate / Ammonium 2-aminomalonate nih.govchemicalbook.com |

| ¹³C | -CH₂- | ~40 - 60 | Ammonium 2-aminomalonate nih.gov |

| -COO⁻ | ~170 - 175 | Ammonium 2-aminomalonate nih.gov |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For the propanedioate ion, MS can be used for its identification and quantification.

In negative electrospray ionization mode (N-ESI), malonic acid readily deprotonates to form the [M-H]⁻ ion, which has a mass-to-charge ratio (m/z) of 103. nih.gov This monoanion is often the most prominent peak observed. Further fragmentation of this ion in tandem mass spectrometry (MS/MS) experiments can provide structural information. A common fragmentation pathway involves the loss of a neutral molecule of carbon dioxide (44 Da), resulting in a fragment ion at m/z 59, corresponding to the acetate (B1210297) ion (CH₃COO⁻). nih.gov

The direct observation of the dianion, propanedioate ion(2-), with an expected m/z of 51 (102/2), is less common under standard ESI conditions due to the instability of multiply charged small ions in the gas phase. However, its presence in solution is the basis for the formation of the monoanion.

For highly sensitive quantification, especially in biological matrices like serum, malonate can be derivatized to a more suitable compound for analysis by LC-MS/MS. For example, derivatization to di-(1-methyl-3-piperidinyl)malonate (DMP-MA) allows for quantification in positive electrospray ionization mode with high sensitivity. nih.gov

The table below summarizes the key mass spectrometric data for the malonate ion.

| Ion | Formula | m/z (Observed) | Technique | Key Fragment Ion (m/z) |

|---|---|---|---|---|

| [M-H]⁻ | C₃H₃O₄⁻ | 103 | N-ESI-MS | 59 ([M-H-CO₂]⁻) |

Thermal and X-ray Diffraction Analyses of Malonate Compounds

Thermal analysis and X-ray diffraction are essential techniques for characterizing the solid-state properties of malonate compounds, providing information on their thermal stability, decomposition pathways, and crystal structures.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential thermal analysis (DTA) detects temperature differences between a sample and a reference material. Together, these techniques provide a detailed picture of the thermal events that occur upon heating, such as dehydration and decomposition.

The thermal behavior of metal malonates has been extensively studied. researchgate.netresearchgate.net For hydrated salts, the initial mass loss observed in the TGA curve typically corresponds to the removal of water molecules, often indicated by an endothermic peak in the DTA curve. The decomposition of the anhydrous malonate salt occurs at higher temperatures.

For instance, the thermal decomposition of sodium malonate in an air or nitrogen atmosphere results in the formation of sodium carbonate as the final residue. researchgate.netresearchgate.net The decomposition of transition metal malonates is more complex, with the final residue being the corresponding metal oxide (e.g., Mn₃O₄, Fe₂O₃, Co₃O₄, NiO, CuO, ZnO), and the specific product can depend on the atmosphere. researchgate.net The decomposition of cerium(III) malonate involves consecutive steps, starting with the loss of water molecules followed by the decomposition of the malonate ligand. researchgate.net

The following table presents thermal decomposition data for several metal malonate compounds.

| Compound | Decomposition Temperature Range (°C) | Final Residue | Atmosphere |

|---|---|---|---|

| Sodium Malonate | 330 - 360 | Na₂CO₃ | Air/N₂ researchgate.netresearchgate.net |

| Manganese(II) Malonate | up to 335 | Mn₃O₄ | Air researchgate.net |

| Iron(II) Malonate | up to 400 | Fe₂O₃ | Air researchgate.net |

| Cobalt(II) Malonate | up to 340 | Co₃O₄ | Air researchgate.net |

| Nickel(II) Malonate | up to 350 | NiO | Air researchgate.net |

| Copper(II) Malonate | up to 520 | CuO | Air researchgate.net |

| Zinc(II) Malonate | up to 450 | ZnO | Air researchgate.net |

Single Crystal and Powder X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal XRD and powder XRD (PXRD) are used to characterize malonate compounds. PXRD is useful for phase identification and confirming the crystalline nature of a material, as has been shown for manganese malonate. ias.ac.in

Single-crystal XRD provides precise information on unit cell dimensions, bond lengths, bond angles, and crystal packing. The crystal structure of sodium hydrogen malonate has been determined using this technique. rsc.orgrsc.org It crystallizes in the monoclinic space group P2₁/c. In this structure, the hydrogen malonate units are linked by short, unsymmetrical hydrogen bonds to form infinite chains. rsc.org This demonstrates how malonate ions can be part of extended solid-state structures.

The crystallographic data for sodium hydrogen malonate are summarized in the table below.

| Parameter | Value |

|---|---|

| Compound | Sodium Hydrogen Malonate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.664(1) |

| b (Å) | 7.522(1) |

| c (Å) | 9.337(1) |

| β (°) | 100.69(1) |

| Z | 4 |

Data from the single-crystal X-ray diffraction of sodium hydrogen malonate. rsc.orgrsc.org

Extraction and Separation Techniques

The separation and purification of the propanedioate ion from various matrices are essential for its analysis and utilization. Several techniques, including solvent extraction and ion-exchange chromatography, are employed for this purpose.

Solvent Extraction is a widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The extraction of malonic acid (the protonated form of the malonate ion) from aqueous solutions containing inorganic salts can be achieved using ester solvents such as ethyl acetate, propyl acetate, or ethyl propionate. google.com The efficiency of the extraction can be influenced by factors like the pH of the aqueous solution and the choice of the organic solvent. For instance, zirconium can be quantitatively extracted from a malonate solution using high molecular-weight amines like Amberlite LA-1 or LA-2 dissolved in xylene. nih.gov The separation is pH-dependent, and the extracted species can be subsequently stripped from the organic phase.

Ion-Exchange Chromatography (IEC) is a powerful technique for separating charged molecules. bio-rad.comnih.gov Since the propanedioate ion is an anion, anion-exchange chromatography is the appropriate method for its separation. In this technique, a stationary phase containing positively charged functional groups is used to retain the negatively charged malonate ions. The retained ions can then be eluted by changing the ionic strength or pH of the mobile phase. IEC is particularly useful for separating a mixture of organic acids. nih.gov The selection of the appropriate ion-exchange resin and elution conditions is critical for achieving effective separation from other anions that may be present in the sample. This technique is also used in the purification of malonic acid produced from the hydrolysis of cyanoacetate, where it can be used to remove inorganic salts and other impurities. google.com

Ion-Pair Based Liquid-Liquid Extraction from Malonate Media

Ion-pair based liquid-liquid extraction is a highly effective technique for the selective separation of metal ions from aqueous solutions containing the propanedioic acid ion(2-), commonly known as malonate. This method relies on the formation of a neutral, extractable ion-pair complex between a negatively charged metal-malonate species and a large organic counter-ion (the extractant).

A notable application of this technique is the extraction of gold(III) from a malonate medium using 2-octylaminopyridine (2-OAP) as the extractant dissolved in an organic solvent like xylene. tubitak.gov.trresearchgate.net In this system, gold(III) forms an anionic complex with malonate ions. The protonated 2-OAP then pairs with this anionic metal complex, creating a neutral species that is soluble in the organic phase and can be separated from the aqueous phase. tubitak.gov.tr The stoichiometry of the extracted ion-pair complex has been determined to be 1:2:1 with respect to the metal, malonic acid, and the extractant. researchgate.net

The efficiency of this extraction process is governed by several critical experimental parameters:

Effect of pH: The acidity of the aqueous phase significantly influences the formation of the ion-pair and its subsequent extraction. The extraction of the gold(III)-malonate complex is observed to increase as the pH rises from 1 to 4. researchgate.net Quantitative extraction of approximately 99.5% is achieved in the pH range of 5.0 to 6.0. tubitak.gov.trresearchgate.net Beyond a pH of 6, the extraction efficiency decreases. researchgate.net Therefore, a pH of 5.0 is considered optimal for this separation. tubitak.gov.tr

Malonate Concentration: The concentration of the malonate ion is crucial. The extraction efficiency for gold(III) improves significantly as the sodium malonate concentration increases, reaching a peak of 99.5% within the range of 0.02 M to 0.04 M. tubitak.gov.tr However, at concentrations above this range, the extraction efficiency begins to decrease. This is attributed to the formation of a stable ion-pair between the 2-OAP extractant and malonate itself, which competes with the metal-malonate complex extraction. tubitak.gov.tr A concentration of 0.03 M sodium malonate is typically used for optimal results. researchgate.nettubitak.gov.tr

Extractant Concentration: The concentration of 2-OAP in the organic phase also plays a vital role. The extraction yield rises sharply with increasing 2-OAP concentration up to 0.035 M. tubitak.gov.tr To ensure complete and quantitative extraction, a concentration of 0.05 M 2-OAP in xylene is recommended. tubitak.gov.trtubitak.gov.tr

Once the metal-containing ion-pair is in the organic phase, the metal can be recovered through a stripping process. Various reagents can be used to back-extract the metal into a new aqueous phase. For the gold(III)-malonate-2-OAP system, a 7.0 M ammonia (B1221849) solution has been found to be a highly effective stripping agent, enabling the reversible extraction of about 99.5% of the gold from the loaded organic phase. tubitak.gov.trresearchgate.net

Application in Analytical Procedures for Metal Determination

The ion-pair liquid-liquid extraction method using malonate media serves as a robust and selective analytical procedure for the determination of metals in complex matrices. tubitak.gov.tr Its primary application lies in the separation and preconcentration of a target metal ion from interfering species, thereby enhancing the accuracy and reliability of subsequent quantitative analysis. tubitak.gov.tr